molecular formula C10H11ClO3 B1669207 Clofibric acid CAS No. 882-09-7

Clofibric acid

Cat. No. B1669207
CAS RN: 882-09-7
M. Wt: 214.64 g/mol
InChI Key: TXCGAZHTZHNUAI-UHFFFAOYSA-N
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Description

Clofibric acid is a biologically active metabolite of the lipid-lowering drugs clofibrate, etofibrate, and theofibrate . It is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol .


Molecular Structure Analysis

Clofibric acid has the molecular formula C10H11ClO3 . Its structure includes a chlorophenoxy group attached to a methylpropanoic acid group .


Chemical Reactions Analysis

The degradation of Clofibric acid in saline wastewater by Co2+/PMS process has been studied . The study found that a high removal efficiency (81.0%) but low mineralization rate (9.15%) of Clofibric acid within 120 min were observed at pH 3.0 during Co2+/PMS treatment .


Physical And Chemical Properties Analysis

Clofibric acid has a molecular weight of 214.645 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a flash point of 149.8±20.9 °C .

Scientific Research Applications

Adsorption of Clofibric Acid from Aqueous Solution

Clofibric Acid (CA) is difficult to remove from wastewater by traditional wastewater treatment techniques. However, Graphene Oxide (GO) nanosheets have been used as an adsorbent material for the removal of CA. The adsorption kinetics, equilibrium, and the effect of pH, ionic strength, and humic acid (HA) of the adsorption of CA onto the GO nanosheets in aqueous solution have been investigated in detail .

Biodegradation of Clofibric Acid

A white-rot fungal strain of Trametes pubescens has been selected for its ability to biodegrade Clofibric Acid (up to 30%) during cultivation in submerged systems under aerobic conditions. After optimization, the biotransformation yield of CLF was increased to 60% .

Ozonation of Clofibric Acid

Ozonation of Clofibric Acid in aqueous solution has been carried out under continuous operation in a cascade bubble column. The influence of operation parameters including initial CA concentration, gas flow rate, liquid flow rate, and pH on the removal of CA and TOC has been investigated .

Photocatalytic Performance

Clofibric Acid has been used in research related to photocatalytic performances. Efficient visible light absorption can provide performance with high quantum yields and low cost .

Plant-Driven Uptake and Translocation

Research has been conducted to assess the plant-driven uptake and translocation of Clofibric Acid. The determination of pharmaceutical concentrations in the nutrient solutions was carried out using solid phase extraction (SPE) followed by chromatographic analysis .

Safety And Hazards

Clofibric acid is harmful if swallowed and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGAZHTZHNUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040661
Record name Clofibric acid
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofibric acid

CAS RN

882-09-7
Record name Clofibric acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofibric acid [INN:DCF]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clofibric acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697
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Record name clofibric acid
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Record name Clofibric acid
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Record name 2-(p-chlorophenoxy)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751
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Record name CLOFIBRIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-chlorophenoxy)isobutyric acid ethyl ester (1.0 g, 4.12 mmol) in THF (10 mL) was treated with 1N aqueous LiOH (10 mL) and stirred overnight at room temperature. The mixture was acidified with 1N aqueous HCl to pH 3-4 and extracted three times with EtOAc. The combined organic layers were dried and concentrated to give the title compound.
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1 g
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-(4-Chloro-phenoxy)-2-methyl-propionic acid ethyl ester (6 g, 24.79 mmol) in THF (20 ml) was added a solution of LiOH (3 g, 74.38 mmol) in H20 (4 ml). The resulting solution was stirred at room temperature for 12 hours. After evaporation of the solvent, the residue was diluted with ethyl acetate (100 ml); cool to 0° C., acidified with 1N HCl (PH˜3-4). The organic phase were washed with, brine (20 ml) and dried over Na2SO4. After evaporation, the residue was purified by flash chromatography (1:1 hexanes/EtOAc) to give 2-(4-Chloro-phenoxy)-2-methyl-propionic acid (1.1 g, 20%). 1H NMR (400 MHz, CDCl3): δ 1.60 (s, 6H), 6.85 (d, J=8.7 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H). MS (EI) m/z: 215.5 (M+1).
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6 g
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3 g
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20 mL
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Synthesis routes and methods IV

Procedure details

A mixture of [1S-[1α(4R*,6R*),2α,6β,8β,8aα]]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-2H-pyran-2-one in an amount of 1.00 g (2.29 mmol), 18.6 ml of dry pyridine, 1.40 g (1.15 mmol) 4-N,N-dimethylaminopyridine and 5.34 g (22.9 mmol) of 2-(4-chlorophenoxy)-2-methylpropionyl chloride was heated at 50° C. for 63/4hour, then stirred overnight at room temperature. Ice chips were then added, and after 30 min the mixture was poured into ice water and extracted four times with diethylether. The combined ether layers were washed with water, then washed with 0.1M H2SO4 and then dried over a conventional drying agent, preferably anhydrous sodium sulfate. The mixture was filtered and volatiles removed under reduced pressure (i.e. below atmospheric pressure, preferably around 30 mm). The residue was dissolved in diethylether, washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. The mixture was filtered and volatiles removed under reduced pressure to leave 1.6 of 2-(4-chlorophenoxy)-2-methylpropionic acid-[1S-[1α,3α,7β,8β(2R*,4R*),8aβ]]-8-[2[tetrahydro-4-[ [(1,1-dimethylethyl)dimethylsilyl]oxy]6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl ester as a brown oil which was used directly without further purification.
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
1.4 g
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5.34 g
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18.6 mL
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ice water
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Synthesis routes and methods V

Procedure details

To a solution of 2-(4-chloro-phenoxy)-2-methyl-propionic acid ethyl ester (2.0 g, 8.24 mmol) in tetrahydrofuran (16 mL) at room temperature is added water (4 mL) followed by lithium hydroxide monohydrate (0.69 g, 16.4 mmol). The reaction is stirred for 16 h at room temperature. After this time, the mixture is diluted with water and washed with DCM. The aqueous phase is separated, acidified to pH ˜2 with 1M aqueous HCl solution and then extracted with DCM (x2). The combined organic extracts are washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to give the title compound as a white solid (1.45 g, 82%). 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 1.62 (6H, s), 6.89 (2H, d, J=9.0 Hz), 7.24 (2H, d, J=9.0 Hz).
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2 g
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16 mL
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4 mL
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0.69 g
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Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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